2,2'-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide

Catalog No.
S13006799
CAS No.
653584-10-2
M.F
C32H32I2N2
M. Wt
698.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo...

CAS Number

653584-10-2

Product Name

2,2'-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide

IUPAC Name

1,1,3-trimethyl-2-[2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]benzo[e]indol-3-ium;diiodide

Molecular Formula

C32H32I2N2

Molecular Weight

698.4 g/mol

InChI

InChI=1S/C32H32N2.2HI/c1-31(2)27(33(5)25-17-15-21-11-7-9-13-23(21)29(25)31)19-20-28-32(3,4)30-24-14-10-8-12-22(24)16-18-26(30)34(28)6;;/h7-20H,1-6H3;2*1H/q+2;;/p-2

InChI Key

SFVWURBEULXFKR-UHFFFAOYSA-L

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=[N+](C5=C(C4(C)C)C6=CC=CC=C6C=C5)C)C.[I-].[I-]

2,2'-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide is a complex organic compound characterized by its unique bis(benzo[e]indolium) structure linked through an ethylene bridge. This compound is notable for its potential applications in various fields such as organic electronics and photonics due to its interesting electronic properties.

The molecular formula of this compound can be represented as C30H34I2N2C_{30}H_{34}I_2N_2, indicating the presence of two iodine atoms and a nitrogen-containing heterocyclic structure. The compound exhibits a distinctive color, typically associated with its conjugated system, which plays a crucial role in its optical properties.

The reactions involving 2,2'-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide primarily include:

  • Electrophilic substitution: The aromatic rings in the benzo[e]indole moieties can undergo electrophilic substitution reactions, allowing for the introduction of various substituents.
  • Oxidation and reduction: The compound may participate in redox reactions where the benzo[e]indole rings can be oxidized or reduced depending on the reaction conditions.
  • Deprotonation: Under basic conditions, the nitrogen atoms in the indole rings can be deprotonated, altering the electronic properties of the compound.

The synthesis of 2,2'-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide typically involves several key steps:

  • Formation of benzo[e]indole derivatives: Starting materials such as 1,1,3-trimethyl-1H-benzo[e]indole are synthesized through cyclization reactions involving appropriate precursors.
  • Dimerization: The benzo[e]indole units are then linked via an ethylene bridge using suitable coupling agents or conditions (e.g., palladium-catalyzed reactions).
  • Iodination: Finally, the compound is treated with iodine sources to introduce iodine atoms at specific positions on the nitrogen atoms.

These synthesis methods can vary based on desired yields and purity levels.

The applications of 2,2'-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide include:

  • Organic light-emitting diodes (OLEDs): Due to its luminescent properties, it can be used in OLED technology.
  • Fluorescent probes: The compound may serve as a fluorescent probe for biological imaging applications.
  • Photovoltaics: Its electronic properties make it a candidate for use in solar cell technologies.

Studies on interaction mechanisms involving 2,2'-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide are essential for understanding its reactivity and biological effects. Potential interactions include:

  • Protein binding studies: Investigating how this compound interacts with various biomolecules can provide insights into its biological activity.
  • Cellular uptake assays: Assessing how effectively the compound enters cells could inform its potential therapeutic applications.

Several compounds share structural features with 2,2'-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide. These include:

Compound NameStructural FeaturesUnique Aspects
1,1,2-trimethyl-1H-benzo[e]indoleContains a single benzo[e]indole unitSimpler structure; less complex interactions
7-bromo-1,1,2-trimethyl-1H-benzo[e]indoleSimilar indole structure with bromine substitutionExhibits different reactivity due to bromine
2-methyldibenzo[f,h]quinoxalineContains fused indole-like ringsDifferent heterocyclic framework

The uniqueness of 2,2'-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide lies in its dual benzo[e]indole structure linked by an ethylene bridge and its potential for diverse applications in electronics and biology.

Hydrogen Bond Acceptor Count

2

Exact Mass

698.06549 g/mol

Monoisotopic Mass

698.06549 g/mol

Heavy Atom Count

36

Dates

Last modified: 08-10-2024

Explore Compound Types